![molecular formula C8H16N4O4 B14338451 2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) CAS No. 98873-65-5](/img/structure/B14338451.png)
2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazenediyl group (-N=N-) linking two hydroxy-2-methylpropanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanamide derivatives with diazenediyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the diazenediyl linkage.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to amines.
Substitution: The hydroxy groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) involves its interaction with molecular targets through the diazenediyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(E)-1,2-Diazenediyl]bis(2-methylpropanamide)
- 2,2’-[(E)-Diazenediyl]bis(N-butyl-2-methylpropanamide)
Uniqueness
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is unique due to its specific diazenediyl linkage and hydroxy-2-methylpropanamide moieties. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
98873-65-5 |
|---|---|
Molecular Formula |
C8H16N4O4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-hydroxy-2-[[1-(hydroxyamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O4/c1-7(2,5(13)9-15)11-12-8(3,4)6(14)10-16/h15-16H,1-4H3,(H,9,13)(H,10,14) |
InChI Key |
HYYJPSNVZDDAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NO)N=NC(C)(C)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

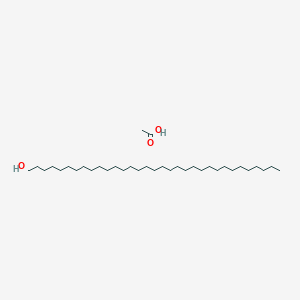


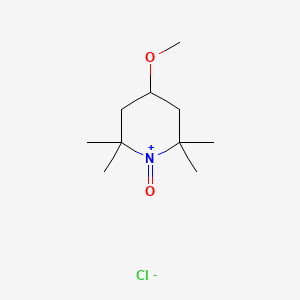
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
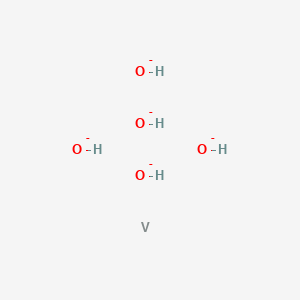
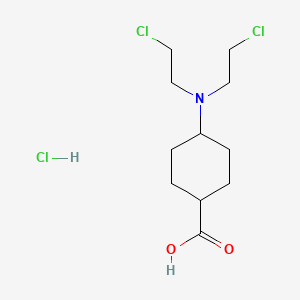
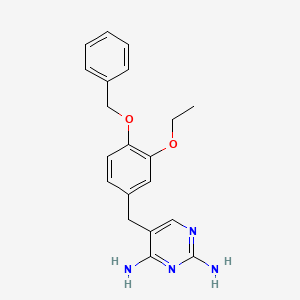
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)

